Imipenem Monohydrate, Antibiotic for Culture Media Use Only
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imipenem monohydrate is a broad-spectrum carbapenem antibiotic derived from thienamycin, a compound produced by the bacterium Streptomyces cattleya. It is known for its effectiveness against a wide range of gram-positive and gram-negative aerobic and anaerobic bacteria, including many multi-resistant strains . Imipenem monohydrate is particularly valued for its stability against beta-lactamases, enzymes produced by bacteria that can inactivate many other antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imipenem monohydrate is synthesized from thienamycin through a series of chemical reactions. The process involves the formation of a beta-lactam ring, which is crucial for its antibiotic activity. The synthetic route typically includes the following steps:
Formation of Thienamycin: Thienamycin is produced by the fermentation of .
N-Formimidoylation: Thienamycin is then chemically modified by adding a formimidoyl group to form N-formimidoyl thienamycin.
Hydrolysis and Crystallization: The compound is hydrolyzed and crystallized to obtain imipenem monohydrate.
Industrial Production Methods: Industrial production of imipenem monohydrate involves large-scale fermentation of Streptomyces cattleya followed by chemical modification and purification processes. The production process is designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Imipenem monohydrate undergoes several types of chemical reactions, including:
Oxidation: Imipenem can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in imipenem, altering its activity.
Substitution: Imipenem can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imipenem sulfoxide, while reduction can yield various reduced derivatives .
Scientific Research Applications
Imipenem monohydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with beta-lactamases.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms and the efficacy of new antibiotics.
Medicine: Used in clinical research to develop new treatment protocols for infections caused by multi-resistant bacteria.
Industry: Applied in the development of culture media for the growth and study of various bacterial strains
Mechanism of Action
Imipenem monohydrate exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition disrupts cell wall biosynthesis, leading to cell lysis and death . The compound is particularly effective against bacteria that produce beta-lactamases, as it remains stable in their presence .
Comparison with Similar Compounds
Meropenem: Known for its greater activity against gram-negative bacteria.
Ertapenem: Exhibits a longer half-life due to increased binding to plasma proteins.
Comparison: Imipenem monohydrate is unique in its broad-spectrum activity and stability against beta-lactamases. While meropenem and ertapenem also belong to the carbapenem class, imipenem is often preferred for its effectiveness against a wider range of bacterial strains, including those resistant to other antibiotics .
Properties
Molecular Formula |
C12H19N3O5S |
---|---|
Molecular Weight |
317.36 g/mol |
IUPAC Name |
(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C12H17N3O4S.H2O/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);1H2/t6-,7+,9+;/m0./s1 |
InChI Key |
GSOSVVULSKVSLQ-XMCAPODCSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.